molecular formula C27H27N7O2 B11273241 3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone

3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone

Cat. No.: B11273241
M. Wt: 481.5 g/mol
InChI Key: DZDXCLHNBRTLTL-UHFFFAOYSA-N
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Description

3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone is a complex organic compound that belongs to the class of pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple heterocyclic rings in its structure makes it a promising candidate for various pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as an adenosine receptor antagonist.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Investigated for its antimicrobial and anticancer properties.

Uniqueness

3-[9-(4-Methoxyphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]-1-(4-phenylpiperazino)-1-propanone stands out due to its unique combination of heterocyclic rings and functional groups, which confer distinct biological activities and potential therapeutic applications. Its structural complexity and versatility make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H27N7O2

Molecular Weight

481.5 g/mol

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-(4-phenylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C27H27N7O2/c1-36-22-9-7-20(8-10-22)23-19-24-27-29-28-25(33(27)17-18-34(24)30-23)11-12-26(35)32-15-13-31(14-16-32)21-5-3-2-4-6-21/h2-10,17-19H,11-16H2,1H3

InChI Key

DZDXCLHNBRTLTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)N5CCN(CC5)C6=CC=CC=C6

Origin of Product

United States

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